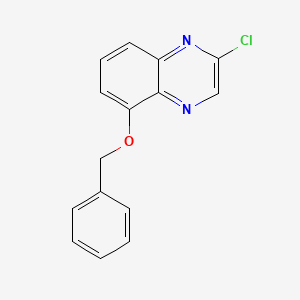
5-(Benzyloxy)-2-chloroquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzyloxy)-2-chloroquinoxaline is a heterocyclic aromatic compound that features a quinoxaline core substituted with a benzyloxy group at the 5-position and a chlorine atom at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-chloroquinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound, such as glyoxal or diketones, under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction. For example, 5-hydroxyquinoxaline can be reacted with benzyl bromide in the presence of a base like potassium carbonate.
Chlorination: The final step involves the chlorination of the quinoxaline core at the 2-position, which can be accomplished using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Benzyloxy)-2-chloroquinoxaline can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.
Electrophilic Aromatic Substitution: The quinoxaline core can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include 2-amino-5-(benzyloxy)quinoxaline or 2-thio-5-(benzyloxy)quinoxaline.
Oxidation: Products include 5-(benzyloxy)quinoxaline-2-carboxaldehyde.
Reduction: Products include 5-(benzyloxy)quinoxaline-2-methanol.
Applications De Recherche Scientifique
5-(Benzyloxy)-2-chloroquinoxaline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science:
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mécanisme D'action
The mechanism of action of 5-(Benzyloxy)-2-chloroquinoxaline depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interacting with DNA to exert its antimicrobial or anticancer effects. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the substituents on the quinoxaline core.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Benzyloxy)-2-hydroxyquinoxaline: Similar structure but with a hydroxyl group instead of chlorine.
5-(Benzyloxy)-2-methylquinoxaline: Similar structure but with a methyl group instead of chlorine.
5-(Benzyloxy)-2-nitroquinoxaline: Similar structure but with a nitro group instead of chlorine.
Uniqueness
5-(Benzyloxy)-2-chloroquinoxaline is unique due to the presence of both the benzyloxy and chloro substituents, which can influence its reactivity and biological activity. The combination of these groups can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Propriétés
Formule moléculaire |
C15H11ClN2O |
|---|---|
Poids moléculaire |
270.71 g/mol |
Nom IUPAC |
2-chloro-5-phenylmethoxyquinoxaline |
InChI |
InChI=1S/C15H11ClN2O/c16-14-9-17-15-12(18-14)7-4-8-13(15)19-10-11-5-2-1-3-6-11/h1-9H,10H2 |
Clé InChI |
NEHIUISYCWNVBZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC3=NC(=CN=C32)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



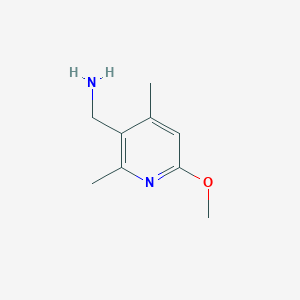
![(1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one](/img/structure/B13028589.png)

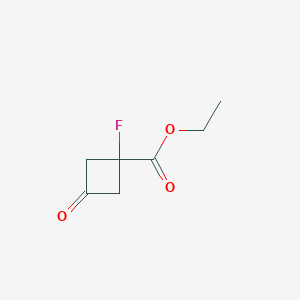

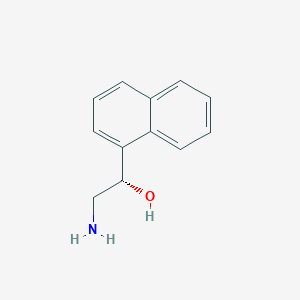
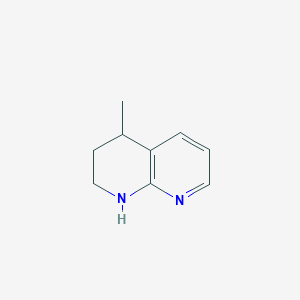
![3-Methyl-isoxazolo[4,5-C]pyridine](/img/structure/B13028614.png)
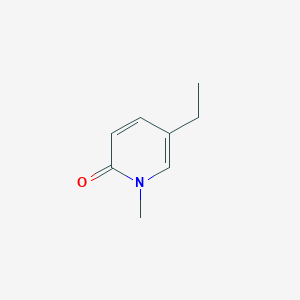

![6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13028636.png)
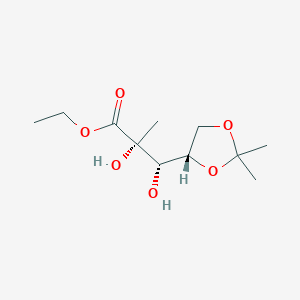
![3-(2-Chlorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13028649.png)
